molecular formula C11H9ClN2 B1441994 6-chloro-N-phenylpyridin-2-amine CAS No. 854889-12-6

6-chloro-N-phenylpyridin-2-amine

Cat. No.: B1441994
CAS No.: 854889-12-6
M. Wt: 204.65 g/mol
InChI Key: ARCAJAOOPOKGBU-UHFFFAOYSA-N
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Description

6-chloro-N-phenylpyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a phenyl group attached to the nitrogen atom at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-phenylpyridin-2-amine typically involves the chlorination of N-phenylpyridin-2-amine. One common method is the reaction of N-phenylpyridin-2-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The final product is often obtained through crystallization and subsequent drying under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-phenylpyridin-2-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride in ethanol.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridin-2-amines.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

6-chloro-N-phenylpyridin-2-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

    Biological Studies: The compound is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-phenylpyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in neurological applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-pyridinamine: Similar structure but lacks the phenyl group.

    N-phenylpyridin-2-amine: Similar structure but lacks the chlorine atom.

    2-amino-6-chloropyridine: Similar structure but lacks the phenyl group.

Uniqueness

6-chloro-N-phenylpyridin-2-amine is unique due to the combined presence of the chlorine atom and the phenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

6-chloro-N-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCAJAOOPOKGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696424
Record name 6-Chloro-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854889-12-6
Record name 6-Chloro-N-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-dichloropyridine (228 mg, 1.54 mmol) was dissolved in toluene (7.5 ml) and diacetoxypalladium (6 mg, 0.03 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (19 mg, 0.03 mmol), aniline (0.170 ml, 1.87 mmol) and potassium carbonate (583 mg, 4.22 mmol) were added added. The reaction mixture was sparged with notrogen for 3-4 minutes before being sealed into a microwave tube and heated to 160 °C over ~3 minutes, before holding at that temperature for 30 minutes. After cooling to ambient temperature the reaction mixture was diluted to ~40 mL with ethyl acetate and insoluble material removed by filtration. The filtrate was evaporated and purification attempted by flash silica chromatography, elution gradient 0 to 50% EtOAc in heptane. Product containing fractions were evaporated to dryness to afford 6-chloro-N-phenylpyridin-2-amine (167 mg, 53.0 %) as a waxy pale yellow solid
Quantity
0.00422 mol
Type
reagent
Reaction Step One
Quantity
0.0075 L
Type
solvent
Reaction Step Two
Quantity
0.00187 mol
Type
reactant
Reaction Step Three
Quantity
0.00154 mol
Type
reactant
Reaction Step Four
Quantity
2.67e-05 mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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